1,2,3-Benzoxathiazine, 7-methoxy-, 2,2-dioxide
Description
1,2,3-Benzoxathiazine, 7-methoxy-, 2,2-dioxide is a heterocyclic compound featuring a fused benzene ring with an oxygen atom, a sulfur atom, and a nitrogen atom in its oxathiazine ring system. The 7-methoxy substituent and two sulfonyl oxygen atoms (2,2-dioxide) contribute to its unique electronic and steric properties, making it a potent inhibitor of human carbonic anhydrases (hCAs) . This compound belongs to a broader class of 1,2,3-benzoxathiazine-2,2-dioxides, which have garnered attention for their isoform-selective inhibition of hCAs—a critical therapeutic target for conditions like glaucoma, epilepsy, and cancer .
Properties
IUPAC Name |
7-methoxy-1,2λ6,3-benzoxathiazine 2,2-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c1-12-7-3-2-6-5-9-14(10,11)13-8(6)4-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEZIMAYKBNSHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=NS(=O)(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Benzoxathiazine, 7-methoxy-, 2,2-dioxide can be synthesized through the reaction of 2-hydroxybenzaldehyde derivatives with sulfamoyl chloride. The reaction typically involves the following steps:
Starting Material: 2-hydroxybenzaldehyde derivatives.
Reagent: Sulfamoyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Benzoxathiazine, 7-methoxy-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide groups to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the oxathiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzoxathiazine derivatives depending on the reagents used.
Scientific Research Applications
1,2,3-Benzoxathiazine, 7-methoxy-, 2,2-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for human carbonic anhydrases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3-Benzoxathiazine, 7-methoxy-, 2,2-dioxide involves its interaction with molecular targets such as human carbonic anhydrases (hCA). The compound acts as an inhibitor of hCA IX and XII, which are enzymes involved in various physiological processes, including pH regulation and ion transport. The inhibition of these enzymes can lead to therapeutic effects, such as reducing tumor growth and inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs in the 1,2,3-Benzoxathiazine-2,2-Dioxide Family
4-Methyl-1,2,3-Benzoxathiazine-2,2-Dioxide
- Structural Difference : Substitution at the 4-position with a methyl group instead of 7-methoxy.
- Activity : Exhibits enhanced selectivity for hCA IX and XII (tumor-associated isoforms) compared to off-target isoforms like hCA I and II. For example, 4-methyl derivatives show inhibition constants (Ki) of 8–50 nM for hCA IX/XII versus >10,000 nM for hCA I .
- Synthesis: Prepared via reaction of 1-(2-hydroxyphenyl)ethanone derivatives with sulphamoyl chloride in dry DMA .
Benzo[e][1,2,3]Oxathiazine-2,2-Dioxide
- Structural Difference : The oxathiazine ring is fused to the benzene ring at the e-position, altering the spatial arrangement.
1,2,3-Benzothiadiazine-1,1-Dioxide
- Structural Difference : Replaces the oxygen atom in the oxathiazine ring with a nitrogen atom, forming a thiadiazine system.
- Activity: Known for diuretic and antihypertensive properties rather than CA inhibition. For instance, 3-amino-4-arylmethyl derivatives act as aminobenzoic acid diuretics .
- Synthesis : Involves cyclization of sulfonamide precursors under acidic conditions .
Functional Analogs: Non-Benzoxathiazine CA Inhibitors
Coumarin Derivatives
- Structural Difference : Lack the sulfur-containing oxathiazine ring; instead, they feature a benzopyrone core.
- Activity: Non-classical CAIs with Ki values in the micromolar range (e.g., 0.7–9.4 µM for hCA II inhibition), significantly weaker than benzoxathiazine derivatives .
Sulphocoumarins
Key Observations :
Carbonic Anhydrase Inhibition
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Ratio (IX/I) |
|---|---|---|---|---|---|
| 7-Methoxy-1,2,3-benzoxathiazine-2,2-dioxide | >10,000 | 320 | 15 | 22 | ~666:1 |
| 4-Methyl-1,2,3-benzoxathiazine-2,2-dioxide | >10,000 | 450 | 8 | 50 | ~1,250:1 |
| Coumarin | 9,400 | 7,200 | 890 | 950 | ~10:1 |
Key Findings :
Antioxidant and Anticancer Properties
Biological Activity
1,2,3-Benzoxathiazine, 7-methoxy-, 2,2-dioxide (CAS Number: 1418634-07-7) is a heterocyclic compound belonging to the benzoxathiazine family. Its molecular formula is C8H7NO4S, and it features a benzene ring fused with an oxathiazine structure. The compound is characterized by a methoxy group at the 7th position and two dioxide groups at the 2nd position. This unique structure contributes to its diverse biological activities, particularly as an enzyme inhibitor.
The primary biological activity of this compound is its role as a nanomolar inhibitor of human carbonic anhydrases (hCAs), specifically hCA IX and hCA XII. These enzymes are crucial in various physiological processes, including the reversible hydration of carbon dioxide. The inhibition of hCAs by this compound can lead to significant biochemical effects that may be exploited for therapeutic purposes .
Inhibition Profile
Research indicates that derivatives of 1,2,3-benzoxathiazine-2,2-dioxides exhibit varying degrees of inhibitory activity against different isoforms of carbonic anhydrases:
| Compound Derivative | Inhibition Activity | Selectivity |
|---|---|---|
| hCA I | Poorly inhibited | Low |
| hCA II | Micromolar range | Moderate |
| hCA IX | Nanomolar inhibitor | High |
| hCA XII | Nanomolar inhibitor | High |
Most derivatives show strong selectivity towards hCA IX and XII over hCA I and II, making them potential candidates for targeted therapies in conditions where these isoforms are upregulated, such as in certain cancers .
Case Studies and Research Findings
- Study on Inhibition : A study involving various substituted derivatives of 1,2,3-benzoxathiazine-2,2-dioxides demonstrated that most compounds acted as effective inhibitors of hCA IX and XII. For instance, specific derivatives displayed IC50 values in the nanomolar range for these isoforms while showing negligible activity against hCA I .
- Therapeutic Potential : The potential therapeutic applications of this compound extend beyond enzyme inhibition. Investigations have suggested anti-inflammatory and anticancer properties linked to its mechanism of action against carbonic anhydrases. The ability to selectively inhibit tumor-associated isoforms could lead to reduced side effects compared to traditional therapies targeting broader enzyme classes.
- Synthesis and Variants : The synthesis of various derivatives has been documented using reactions involving 2-hydroxybenzaldehyde derivatives with sulfamoyl chloride. This method allows for the exploration of structure-activity relationships by modifying substituents at different positions on the benzoxathiazine ring .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm regiochemistry, with characteristic sulfone (δ 3.95 ppm for methoxy) and aromatic proton shifts .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for verifying synthetic intermediates .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
What are the key stability considerations and handling protocols for this compound in laboratory settings?
Q. Basic
- Stability : Decomposes above 119°C; store in inert atmospheres at 2–8°C to prevent hydrolysis of the sulfone group .
- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid aqueous or protic solvents during synthesis to minimize side reactions .
How can enantioselective synthesis of benzoxathiazine dioxide derivatives be achieved?
Q. Advanced
- Chiral Zinc Catalysts : (R)-VAPOL-Zn(II) complexes catalyze alkynylation of cyclic benzoxathiazines with terminal alkynes, achieving up to 93% yield and 87% enantiomeric excess. Optimize solvent (toluene) and temperature (0°C) for stereocontrol .
- Organocatalytic Friedel-Crafts : Chiral phosphoric acids (e.g., TRIP) enable indole additions to benzoxathiazine dioxides, yielding 3-indolyl sulfamidates with 98% ee. Use dichloromethane at -40°C for optimal selectivity .
What mechanistic insights have computational studies provided regarding the electrochemical synthesis?
Advanced
Density-functional-theory (DFT) calculations reveal:
- A radical-polar crossover mechanism, where anodic oxidation generates sulfonyl radicals that undergo cyclization.
- The critical role of tetrabutylammonium hexafluorophosphate (TBAPF) as a supporting electrolyte in stabilizing intermediates .
How does structural modification influence biological activity, particularly as bioisosteres?
Q. Advanced
- Bioisosteric Replacement : Replacing the diazoxide thiadiazine ring with benzoxathiazine dioxide improves metabolic stability while retaining K channel activation. Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to enhance potency .
- Antioxidant Activity : N-Substituted acetamide derivatives exhibit radical scavenging (IC ~12 µM in DPPH assays), linked to the sulfone moiety’s electron-deficient nature .
How can researchers resolve contradictions in reported synthetic yields across methodologies?
Q. Advanced
- Parameter Optimization : Electrochemical methods require precise control of current density (6–10 mA/cm) and solvent (DMF/HO mixtures) to avoid over-oxidation, which lowers yields .
- Side Reaction Mitigation : In traditional routes, trace moisture leads to trichloroacetamide byproducts. Use molecular sieves and anhydrous benzene to suppress hydrolysis .
What strategies enable enantioselective functionalization via organocatalytic methods?
Q. Advanced
- Asymmetric Catalysis : Employ BINOL-derived phosphoric acids (10 mol%) in Friedel-Crafts reactions. Kinetic resolution via hydrogen-bonding interactions between the catalyst and sulfamidate oxygen ensures high enantioselectivity .
- Dynamic Kinetic Resolution : Combine palladium nanoparticles with chiral ligands (e.g., Josiphos) for Heck-type couplings, achieving >90% ee at 60°C in THF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
